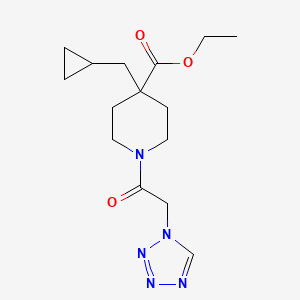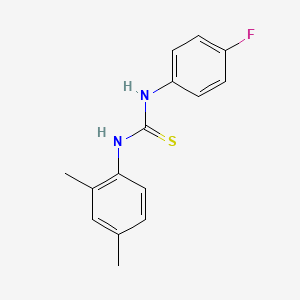
2,6-dimethyl-4-(4-nitrophenoxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-4-(4-nitrophenoxy)quinoline, also known as DNQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNQ is a quinoline derivative that has a nitrophenyl group attached to it. This compound has been used in various scientific studies due to its ability to act as a photosensitizer, which makes it useful in photolithography and photoresist applications.
Mecanismo De Acción
The mechanism of action of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline involves its ability to absorb light energy and transfer it to a photosensitive material. This process results in the formation of a chemical bond between the photosensitive material and the substrate. The reaction is initiated by the absorption of light energy by 2,6-dimethyl-4-(4-nitrophenoxy)quinoline, which leads to the formation of a reactive intermediate that can react with the photosensitive material.
Biochemical and Physiological Effects:
2,6-dimethyl-4-(4-nitrophenoxy)quinoline has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,6-dimethyl-4-(4-nitrophenoxy)quinoline can induce DNA damage and cell death in cancer cells. Additionally, 2,6-dimethyl-4-(4-nitrophenoxy)quinoline has been shown to have anti-inflammatory properties, which make it useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dimethyl-4-(4-nitrophenoxy)quinoline has several advantages and limitations for lab experiments. One of the advantages of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline is its ability to act as a photosensitizer, which makes it useful in photolithography and photoresist applications. Additionally, 2,6-dimethyl-4-(4-nitrophenoxy)quinoline has been shown to have anti-inflammatory properties, which make it useful in the treatment of various inflammatory diseases. However, one of the limitations of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline is its toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving 2,6-dimethyl-4-(4-nitrophenoxy)quinoline. One potential area of research is the development of new synthesis methods for 2,6-dimethyl-4-(4-nitrophenoxy)quinoline that are more efficient and environmentally friendly. Additionally, further research is needed to understand the mechanism of action of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline and its potential applications in the treatment of various diseases. Finally, there is a need for further research to explore the potential use of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline in the production of new materials, including polymers and coatings.
Métodos De Síntesis
The synthesis of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline involves the reaction of 2,6-dimethylquinoline with 4-nitrophenol in the presence of a catalyst. The reaction is carried out under specific conditions, and the resulting product is purified using various techniques, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2,6-dimethyl-4-(4-nitrophenoxy)quinoline has been extensively used in scientific research due to its unique properties. One of the primary applications of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline is in photolithography and photoresist applications. 2,6-dimethyl-4-(4-nitrophenoxy)quinoline is used as a photosensitizer in the production of microelectronic components, including printed circuit boards and microchips.
Propiedades
IUPAC Name |
2,6-dimethyl-4-(4-nitrophenoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-3-8-16-15(9-11)17(10-12(2)18-16)22-14-6-4-13(5-7-14)19(20)21/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXKCKKASDYZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(4-nitrophenoxy)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{(3R*,4S*)-4-morpholin-4-yl-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]piperidin-3-yl}propan-1-ol](/img/structure/B5681279.png)



![2-allyl-9-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681323.png)

![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide](/img/structure/B5681347.png)




![3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5681377.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5681382.png)